molecular formula C5H2Br3F7 B1405646 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane CAS No. 1426252-03-0

4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane

Cat. No. B1405646
M. Wt: 434.77 g/mol
InChI Key: IJVLPXXHQIKICE-UHFFFAOYSA-N
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Description

4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane (4,4,5-TBHFP) is a halogenated hydrocarbon that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, including synthesis, as a solvent, and in biochemical and physiological research.

Scientific Research Applications

Carbene Chemistry and Migration

  • Carbene Chemistry: Photolysis of related fluoroalkylcarbenes, like in the study of 4-diazo-1,1,1,2,2,3,3-heptafluoropentane, reveals significant insights into carbene chemistry, including migration reactions (Atherton, Fields, & Haszeldine, 1971).

Microwave Spectroscopy of Fluoromethyl Polyyne Chains

  • Spectroscopic Studies: The molecular structure and dynamics of related fluoromethyl polyynes have been studied using microwave spectroscopy, as seen in the research on CF3C and related compounds (Kang & Novick, 2002).

Reaction with Sulphides and Photochemical Reactions

  • Reactions with Sulphides: Research on heptafluoro-1-iodopropane, which is structurally related, shows interactions with sulphides, yielding various products including 1H-heptafluoropropane and heptafluoropentane derivatives (Haszeldine, Rigby, & Tipping, 1972).

Triazidation and Photochemistry

  • Triazidation in Organic Synthesis: Studies on triazidation of fluorinated benzenes offer insights into potential applications in polymer chemistry and organic synthesis, which could be analogous to the chemistry of 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane (Chapyshev & Chernyak, 2013).

Synthesis and Characterization of Polymers

  • Polymer Chemistry: The synthesis and characterization of hyperbranched poly(arylene ether)s using activated trifluoro monomers, as investigated in this research, highlight the role of fluorinated compounds in advanced materials science (Banerjee, Komber, Häussler, & Voit, 2009).

properties

IUPAC Name

4,4,5-tribromo-1,1,1,2,2,3,3-heptafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3F7/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLPXXHQIKICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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